molecular formula C11H15FN2 B2777377 2-Fluoro-6-(piperidin-1-yl)aniline CAS No. 1184570-26-0

2-Fluoro-6-(piperidin-1-yl)aniline

Cat. No.: B2777377
CAS No.: 1184570-26-0
M. Wt: 194.253
InChI Key: JPFBDPHCWCWSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-6-(piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H15FN2. It has a molecular weight of 194.25 g/mol . This compound is used in research and development .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical and Chemical Properties Analysis

“this compound” should be stored in a dark place, in an inert atmosphere, at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, including those structurally related to 2-fluoro-6-(piperidin-1-yl)aniline, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to investigate the adsorption behaviors and inhibition efficiencies of these derivatives. The results highlighted the potential of certain piperidine derivatives in protecting metal surfaces against corrosion, with binding energies indicating their effectiveness in adsorption to iron surfaces (Kaya et al., 2016).

Antagonistic Properties on Receptors

Research into the development of selective and bioavailable h5-HT(2A) receptor antagonists identified 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective compounds. This study showed that the fluorination of the piperidine ring could lead to improved oral bioavailability and selective binding to receptors, potentially offering new pathways for therapeutic applications (Rowley et al., 2001).

Photostability in Pharmaceuticals

The photostability of pharmaceutical compounds containing piperidine structures similar to this compound, such as ciprofloxacin, has been studied. These investigations provide insights into the stability of such compounds under light exposure, revealing low-efficiency reactions that could affect the efficacy and safety of pharmaceuticals (Mella et al., 2001).

Anticancer Activity

(E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, related to the core structure of interest, have been synthesized and evaluated for their in vitro anticancer activity against various human cells. This study highlights the potential for compounds with piperidine and aniline moieties to serve as leads in the development of new anticancer drugs (Subhash et al., 2021).

Synthesis and Applications in Drug Development

The development of methods for accessing (multi)fluorinated piperidines, including structures similar to this compound, has significant implications for pharmaceutical and agrochemical research. These methods enable the chemoselective reduction of fluoropyridines, facilitating the synthesis of fluorinated derivatives of important drug compounds and offering a straightforward strategy for the synthesis of enantioenriched fluorinated piperidines (Wagener et al., 2020).

Safety and Hazards

When handling “2-Fluoro-6-(piperidin-1-yl)aniline”, it is advised to remove the person to fresh air and keep comfortable for breathing if inhaled. If it comes in contact with skin or hair, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-5-4-6-10(11(9)13)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFBDPHCWCWSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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